1-Metil-4-trifluoroboratometilpiperazina de potasio

Descripción general

Descripción

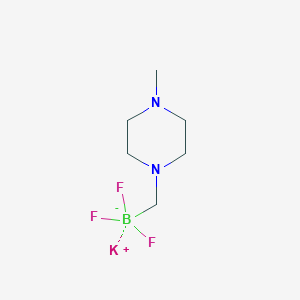

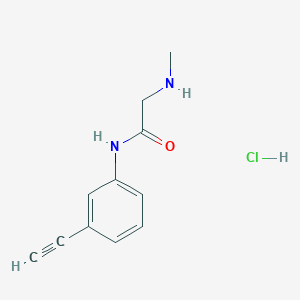

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is a type of Trifluoroborate Salt . It has a CAS Number of 1015484-22-6 and a molecular weight of 220.08 g/mol . The molecular formula is C6H13BF3KN2 .

Synthesis Analysis

The synthesis of Potassium 1-methyl-4-trifluoroboratomethylpiperazine involves various reactions. Some of the key reactions include copper-mediated C (aryl)-O, C (aryl)-N, and C (aryl)-S bond formation . It also involves Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl or alkyl halides and triflates .Molecular Structure Analysis

The molecular structure of Potassium 1-methyl-4-trifluoroboratomethylpiperazine is represented by the formula C6H13BF3KN2 . It has a molecular weight of 220.08 g/mol .Chemical Reactions Analysis

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is involved in several chemical reactions. These include palladium-catalyzed, direct boronic acid synthesis from aryl chlorides , Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates , and visible-Light-Induced Chemoselective Deboronative Alkynylation under Biomolecule-Compatible Conditions .Aplicaciones Científicas De Investigación

Formación de enlace C-Arilo mediada por cobre

Este compuesto se utiliza en métodos sintéticos modernos para la formación de enlaces C(arilo)-O, C(arilo)-N y C(arilo)-S mediada por cobre . Estas reacciones son fundamentales en la creación de moléculas complejas para productos farmacéuticos y la ciencia de los materiales.

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

La 1-metil-4-trifluoroboratometilpiperazina de potasio es un reactivo clave en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este proceso se utiliza ampliamente para formar enlaces carbono-carbono, un paso crítico en la síntesis de diversos compuestos orgánicos, incluidos los principios activos farmacéuticos.

Safety and Hazards

The safety data sheet for Potassium 1-methyl-4-trifluoroboratomethylpiperazine suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Target of Action

This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known to be involved in trifluoroborate derivative coupling reactions . These reactions are modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation .

Biochemical Pathways

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is involved in the biochemical pathway of trifluoroborate derivative coupling reactions .

Result of Action

It is known to participate in trifluoroborate derivative coupling reactions , but the specific outcomes of these reactions at the molecular and cellular level require further investigation .

Análisis Bioquímico

Biochemical Properties

Potassium 1-methyl-4-trifluoroboratomethylpiperazine plays a significant role in biochemical reactions, particularly in coupling reactions. It is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the stability and reactivity of the resulting compounds .

Cellular Effects

Potassium 1-methyl-4-trifluoroboratomethylpiperazine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Potassium 1-methyl-4-trifluoroboratomethylpiperazine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in protein turnover and cellular function. Additionally, Potassium 1-methyl-4-trifluoroboratomethylpiperazine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 1-methyl-4-trifluoroboratomethylpiperazine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Potassium 1-methyl-4-trifluoroboratomethylpiperazine can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of Potassium 1-methyl-4-trifluoroboratomethylpiperazine vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .

Metabolic Pathways

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Potassium 1-methyl-4-trifluoroboratomethylpiperazine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of Potassium 1-methyl-4-trifluoroboratomethylpiperazine can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of Potassium 1-methyl-4-trifluoroboratomethylpiperazine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .

Propiedades

IUPAC Name |

potassium;trifluoro-[(4-methylpiperazin-1-yl)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3N2.K/c1-11-2-4-12(5-3-11)6-7(8,9)10;/h2-6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDOZRDOXQPQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCN(CC1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670579 | |

| Record name | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015484-22-6 | |

| Record name | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015484-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)

![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)

![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)

![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)